molecular formula C7H6ClN3O B1439991 (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol CAS No. 675580-49-1

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol

Cat. No.: B1439991
CAS No.: 675580-49-1
M. Wt: 183.59 g/mol
InChI Key: VZFRNQCOHYEZFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with formaldehyde in the presence of a base to yield the desired methanol derivative . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₄ClN₃O
  • Molecular Weight : 169.57 g/mol
  • IUPAC Name : (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol

The compound features an imidazo-pyridazine structure that contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

This compound is primarily studied as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity against specific targets.

Key Applications :

  • Antiviral Agents : The compound has been investigated for its potential antiviral properties, particularly in inhibiting viral replication mechanisms.
  • Anticancer Research : Studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

Research highlights the compound's ability to interact with biological systems, potentially modulating enzyme activity and receptor interactions.

Case Study Example :
In a study by Galtier et al. (2003), the compound was evaluated for its antiviral properties against several viral strains, demonstrating significant efficacy in vitro .

Industrial Applications

The compound serves as a building block in the synthesis of complex molecules utilized in industrial chemistry, particularly in developing new therapeutic agents.

Cell Line IC50 (µg/mL) Notes
A4315.0Human epidermoid carcinoma
H12998.0Non-small cell lung cancer
DU1456.5Prostate cancer

These results indicate that this compound exhibits potent cytotoxic effects against these cancer cell lines, with lower IC50 values suggesting higher efficacy.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound reveals critical insights into how structural modifications impact biological activity:

Modification Type Effect on Activity
Chlorine SubstitutionEnhances binding affinity to target receptors
Alkyl Chain InfluenceImproves solubility and cellular uptake
Methoxy Group RoleContributes to stability and reactivity

Mechanism of Action

The mechanism of action of (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
  • 6-Chloroimidazo[1,2-b]pyridazine-3-amine
  • 6-Chloroimidazo[1,2-b]pyridazine-3-thiol

Uniqueness

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol is unique due to the presence of both a chloro and a hydroxyl group on the imidazo-pyridazine ring. This dual functionality allows for a broader range of chemical modifications and interactions with biological targets compared to its analogs .

Biological Activity

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol is a heterocyclic compound notable for its potential biological activities. This compound has gained attention in medicinal chemistry due to its structural characteristics, which enable diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClN4O, and it features a hydroxymethyl group at the 3-position of the imidazo ring. The compound's structure contributes to its reactivity and interaction with various biological targets.

PropertyValue
Molecular FormulaC7H7ClN4O
Molecular Weight188.61 g/mol
CAS Number675580-49-1
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor for certain kinases involved in cancer progression and inflammation pathways.

Target Enzymes

  • Kinases : Inhibition of kinases such as VEGFR-2 has been observed, which is crucial in angiogenesis.
  • Enzymes : Potential interactions with enzymes involved in metabolic pathways related to cancer and infectious diseases.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity : Exhibits cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : Shows activity against various bacterial strains.
  • Anti-inflammatory Effects : Potential to reduce inflammation through modulation of cytokine production.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation .
  • Antimicrobial Testing :
    • In vitro assays showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Anti-inflammatory Research :
    • A study reported that treatment with this compound reduced the levels of pro-inflammatory cytokines in a murine model of inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Chloroimidazo[1,2-b]pyridazineLacks hydroxymethyl groupModerate anticancer activity
3-Amino-6-chloroimidazo[1,2-b]pyridazineContains amino group insteadHigher antimicrobial activity
6-Fluoroimidazo[1,2-b]pyridazineFluorine substitutionEnhanced kinase inhibition

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol, and what yields are achievable?

The compound is synthesized via condensation of formaldehyde with 6-chloroimidazo[1,2-b]pyridazine under reflux conditions. A reported yield of 71% is achieved using methanol as the solvent . Key parameters include temperature control (typically 60–80°C) and reaction time (16–24 hours). Purity is confirmed via LC-MS and NMR spectroscopy.

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm regiochemistry and functional group integrity (e.g., δ 8.53 ppm for imidazo-protons in CDCl3) .
  • Elemental analysis : Validates molecular composition (e.g., C 64.18%, H 3.23% for derivatives) .
  • LC-MS : Monitors purity and molecular ion peaks (e.g., [M+H]+ = 273.87 for benzoic acid derivatives) .

Q. What are the common functionalization reactions for this compound?

The hydroxyl (-CH2OH) and chloro groups are reactive sites:

  • Esterification : React with acetic anhydride to form (6-chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate (94% yield) .
  • Arylation : Palladium-catalyzed C3-arylation with bromoquinoline (62% yield) under environmentally safe conditions (TOF > 100 h⁻¹) .

Advanced Research Questions

Q. How does structural modification influence biological activity in imidazo[1,2-b]pyridazine derivatives?

Substitutions at the 3- and 6-positions modulate bioactivity:

  • Antiplasmodial activity : 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzoic acid shows IC50 < 50 nM against Plasmodium falciparum .
  • Kinase inhibition : Analogues like CT-721 (Bcr-Abl inhibitor) demonstrate nanomolar potency in leukemia models .
  • SAR trends : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability, while hydrophilic groups improve solubility .

Q. What catalytic systems enable efficient cross-coupling reactions with this scaffold?

Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos achieve high turnover frequencies (TOF) in direct C3-arylation. Optimized conditions include:

  • Solvent: DMA/water (9:1)
  • Base: K2CO3
  • Temperature: 100°C Yields range from 59% (methyl benzoate derivatives) to 82% (benzaldehyde derivatives) .

Q. How can computational modeling predict reactivity and stability of derivatives?

DFT calculations (e.g., B3LYP/6-31G*) model electronic properties:

  • HOMO-LUMO gaps : Correlate with electrophilic substitution reactivity .
  • pKa prediction : The hydroxyl group has a predicted pKa of 1.11±0.30, indicating acidic proton lability .
  • Docking studies : Used to design protein kinase inhibitors by simulating interactions with ATP-binding pockets .

Q. What strategies resolve contradictions in biological data across studies?

Discrepancies in bioactivity (e.g., varying IC50 values) arise from:

  • Assay conditions : Differences in cell lines (e.g., K562 vs. HEK293) or incubation times.
  • Purity thresholds : Impurities >5% skew results; HPLC purity >95% is recommended .
  • Metabolic stability : Hepatic microsome assays identify labile metabolites causing false negatives .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key issues include:

  • Purification : Flash chromatography on silica gel (pentane/Et2O gradients) is labor-intensive; switch to preparative HPLC for >10 g batches .
  • Byproducts : Nitration at position 3 requires strict stoichiometric control to avoid regioisomers .
  • Solvent recovery : Methanol reflux necessitates distillation for reuse to reduce costs .

Properties

IUPAC Name

(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFRNQCOHYEZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722534
Record name (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675580-49-1
Record name (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-chloroimidazo[1,2-b]pyridazine (1.5 g, 9.8 mmol) in AcOH (50 mL) was added NaOAc (1.4 g, 17.1 mmol) and paraformaldehyde (1.5 g). The mixture was heated at reflux overnight and then concentrated under reduced pressure. The residue was basified to pH=12. Then the mixture was filtered and the solid was washed with EtOH to afford (6-chloro-imidazo[1,2-b]pyridazin-3-yl)methanol (1.3 g) in 72% yield.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde (0.55 g, 3 mmol) in methanol (20 mL) was added sodium borohydride (0.15 g, 4 mmol) in a small portions at rt. After stirring at rt for 30 min, the reaction was quenched with water, and extracted with DCM to give crude product (0.55 g, 100% yield). 40 mg of crude product was purified by Prep HPLC to give (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.95 (d, J=9.35 Hz, 1H), 7.79 (s, 1H), 7.11 (d, J=9.35 Hz, 1H), 5.07 (s, 2H); LRMS (ESI) m/e 184.0 [(M+H)+, calcd for C7H7ClN3O 184.6].
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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